2Cmx9gyr6H
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Overview
Description
ASP8302 is a novel positive allosteric modulator specifically targeting the muscarinic M3 receptor. This compound has shown potential in enhancing the activation of the M3 receptor, which plays a crucial role in various acetylcholine-induced functions such as visceral smooth-muscle contraction and glandular secretion .
Preparation Methods
The synthesis of ASP8302 involves several steps, including the construction of plasmids expressing receptor mutants and the use of specific primers and PCR templates . The exact synthetic routes and industrial production methods are not widely documented, but the compound is available for research purposes through custom synthesis .
Chemical Reactions Analysis
ASP8302 primarily interacts with the muscarinic M3 receptor through allosteric modulation. It does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, it shifts the concentration-response curve for carbachol and acetylcholine to lower concentrations without affecting the binding of orthosteric agonists . The major product of this interaction is the enhanced activation of the M3 receptor .
Scientific Research Applications
ASP8302 has significant applications in scientific research, particularly in the fields of pharmacology and medicine. It has been studied for its potential to treat diseases caused by insufficient M3 receptor activation, such as bladder dysfunction . The compound’s ability to enhance M3 receptor activation without causing excessive cholinergic side effects makes it a promising candidate for further research and therapeutic development .
Mechanism of Action
ASP8302 exerts its effects by interacting with a specific amino acid, threonine 230, on the muscarinic M3 receptor . This interaction enhances the receptor’s activation by shifting the concentration-response curve for agonists like carbachol and acetylcholine to lower concentrations . The compound does not interact with previously reported allosteric sites, indicating a novel mechanism of action .
Comparison with Similar Compounds
ASP8302 is unique in its selective and potent modulation of the muscarinic M3 receptor. Other positive allosteric modulators of muscarinic receptors exist, but ASP8302’s interaction with threonine 230 sets it apart . Similar compounds include other positive allosteric modulators targeting different subtypes of muscarinic receptors, but ASP8302’s specificity for the M3 receptor and its novel mechanism of action make it a distinctive and valuable compound for research .
Properties
CAS No. |
1839583-42-4 |
---|---|
Molecular Formula |
C26H32ClN7O3S2 |
Molecular Weight |
590.2 g/mol |
IUPAC Name |
3-[(2S)-4-[5-[[4-(4-chlorothiophen-2-yl)-5-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-1,3-thiazol-2-yl]carbamoyl]pyrazin-2-yl]-2-methylpiperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C26H32ClN7O3S2/c1-16-4-3-6-33(16)14-21-24(20-10-18(27)15-38-20)30-26(39-21)31-25(37)19-11-29-22(12-28-19)34-9-8-32(17(2)13-34)7-5-23(35)36/h10-12,15-17H,3-9,13-14H2,1-2H3,(H,35,36)(H,30,31,37)/t16-,17+/m1/s1 |
InChI Key |
QEVOTPLHYBIHKJ-SJORKVTESA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CC2=C(N=C(S2)NC(=O)C3=CN=C(C=N3)N4CCN([C@H](C4)C)CCC(=O)O)C5=CC(=CS5)Cl |
Canonical SMILES |
CC1CCCN1CC2=C(N=C(S2)NC(=O)C3=CN=C(C=N3)N4CCN(C(C4)C)CCC(=O)O)C5=CC(=CS5)Cl |
Origin of Product |
United States |
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